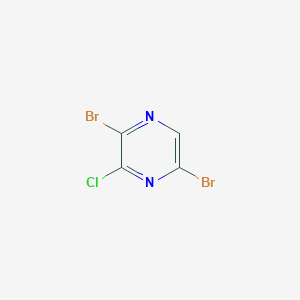

2,5-Dibromo-3-chloropyrazine

Beschreibung

Significance of Pyrazine (B50134) Derivatives in Contemporary Chemical Research

Pyrazine derivatives are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry and materials science. mdpi.comtandfonline.com Their inherent aromatic nature, combined with the presence of two nitrogen atoms, imparts unique electronic properties that make them valuable scaffolds in the design of novel molecules. acs.org In medicinal chemistry, the pyrazine ring is a key component in numerous biologically active compounds, exhibiting a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. mdpi.comtandfonline.com The ability of the pyrazine nucleus to participate in various chemical transformations allows for the synthesis of diverse molecular architectures with tailored biological functions. nih.gov

Strategic Role of Polyhalogenation in Modulating Pyrazine Reactivity and Applications

The introduction of multiple halogen atoms onto the pyrazine ring, a strategy known as polyhalogenation, dramatically influences its chemical reactivity and potential applications. Halogens, being electron-withdrawing groups, alter the electron density of the pyrazine ring, making it more susceptible to certain types of chemical reactions. researchgate.net This modulation of reactivity is a cornerstone of modern synthetic organic chemistry, enabling chemists to selectively functionalize specific positions on the heterocyclic core. nih.gov

The presence of different halogens, such as bromine and chlorine, on the same pyrazine molecule offers opportunities for site-selective cross-coupling reactions. nih.gov This is due to the differential reactivity of the carbon-halogen bonds, which can be exploited to introduce various substituents in a controlled manner. This strategic functionalization is crucial for the development of complex molecules with specific three-dimensional structures and biological activities.

Overview of 2,5-Dibromo-3-chloropyrazine as a Versatile Synthetic Building Block

This compound is a polyhalogenated pyrazine that serves as a highly versatile building block in organic synthesis. cymitquimica.com Its structure, featuring two bromine atoms and one chlorine atom at distinct positions on the pyrazine ring, provides multiple reactive sites for synthetic transformations. This allows for the sequential and regioselective introduction of different functional groups, making it an invaluable tool for constructing complex heterocyclic systems.

The differential reactivity of the C-Br and C-Cl bonds in this compound is a key feature that synthetic chemists exploit. For instance, in palladium-catalyzed cross-coupling reactions like the Suzuki coupling, the C-Br bonds are generally more reactive than the C-Cl bond, allowing for selective arylation or alkylation at the 2- and 5-positions. rsc.org This selective functionalization is instrumental in the synthesis of a wide array of more complex molecules, including those with potential applications in pharmaceuticals and materials science.

Below is a table summarizing the key properties of this compound:

| Property | Value |

| CAS Number | 21943-16-8 |

| Molecular Formula | C₄HBr₂ClN₂ |

| Physical Form | Solid |

| Purity | Typically ≥98% |

| Storage | Store at room temperature |

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2,5-dibromo-3-chloropyrazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4HBr2ClN2/c5-2-1-8-3(6)4(7)9-2/h1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NACQYBDFEPOOQF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(C(=N1)Br)Cl)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4HBr2ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90856513 | |

| Record name | 2,5-Dibromo-3-chloropyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90856513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21943-16-8 | |

| Record name | 2,5-Dibromo-3-chloropyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90856513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2,5 Dibromo 3 Chloropyrazine and Its Precursors

Historical and Current Synthetic Routes to Polyhalogenated Pyrazines

Historically, the synthesis of halogenated pyrazines often involved harsh conditions. For instance, the direct chlorination of pyrazine (B50134) requires vapor-phase reactions at high temperatures (300-600°C), which can lead to decomposition products alongside the desired chlorinated pyrazines. google.com It was discovered that using water vapor as a diluent could improve yields of monochloropyrazine by reducing the formation of tar and carbonaceous materials. google.com

Modern approaches often build the pyrazine ring from acyclic precursors or functionalize a pre-existing pyrazine ring through a sequence of reactions. The condensation of 1,2-diamines with 1,2-dicarbonyl compounds is a classic method for forming the pyrazine core, though achieving specific regiochemistry with substituted precursors can be challenging. rsc.org Another strategy involves the modification of functional groups on the pyrazine ring. For example, hydroxypyrazines can be converted to their chloro-analogs using reagents like phosphorus oxychloride (POCl₃), a method that has been adapted for large-scale, solvent-free conditions. mdpi.com Halogen-lithium exchange reactions also provide a powerful tool for functionalizing pyrazine rings, although they can be limited by the presence of sensitive functional groups. uni-muenchen.deresearchgate.net

Regioselective Halogenation Strategies

Achieving regioselectivity—the control of where substituents are placed on the pyrazine ring—is a central challenge in the synthesis of compounds like 2,5-Dibromo-3-chloropyrazine. The inherent reactivity of the pyrazine nucleus often necessitates the use of directing groups or specialized reagents.

The introduction of bromine atoms at specific positions on the pyrazine ring often relies on directing groups or specific brominating agents. The amino group is a powerful activating and ortho-directing group. When 2-aminopyrazine (B29847) is treated with N-Bromosuccinimide (NBS), bromination occurs selectively at the position ortho to the amino group (C3). tsijournals.com The use of two equivalents of NBS can lead to dibromination at the 3- and 5-positions, yielding 2-amino-3,5-dibromopyrazine. google.com

For pyrazine rings without strong directing groups, other methods are employed. Lewis acids such as Aluminum Bromide (AlBr₃) can be used to polarize the Br-Br bond in molecular bromine, enhancing its electrophilicity and enabling the bromination of less reactive rings. Radical bromination, for instance using NBS under UV irradiation, offers an alternative pathway for certain substrates. rsc.org

Interactive Data Table: Directed Halogenation Methods for Pyrazine Derivatives

| Starting Material | Reagent(s) | Position(s) Halogenated | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| 2-Aminopyrazine | NCS in Acetonitrile | 3 | 2-Amino-3-chloropyrazine (B41553) | 85-92 | |

| 2-Aminopyrazine | NBS in Ethanol | 3 | 2-Amino-3-bromopyrazine | 90 | tsijournals.com |

| 2-Aminopyrazine | Bromine in polar solvent | 3, 5 | 2-Amino-3,5-dibromopyrazine | Good | google.com |

| Methyl 3-aminopyrazine-2-carboxylate | NCS in Acetonitrile | 6 | Methyl 3-amino-6-chloropyrazine-2-carboxylate | 92 |

Similar to bromination, directed chlorination often utilizes N-Chlorosuccinimide (NCS) as a mild and effective chlorinating agent, particularly for activated rings such as aminopyrazines. For the conversion of hydroxypyrazines to chloropyrazines, phosphorus oxychloride (POCl₃) is a standard reagent. A more recent, environmentally conscious method involves using an equimolar amount of POCl₃ with pyridine (B92270) in a solvent-free, high-temperature reaction. mdpi.com

Directed ortho-metalation (DoM) presents a powerful strategy for regioselective halogenation of electron-deficient rings. This involves deprotonation at a specific site using a strong base like lithium diisopropylamide (LDA), guided by a directing group, followed by quenching the resulting organometallic intermediate with an electrophilic chlorine source. researchgate.net While still largely in the experimental phase for pyrazines, palladium-catalyzed C-H activation and chlorination are emerging as promising future techniques.

Directed Bromination Techniques

Precursor Synthesis and Halogen Exchange Reactions

The synthesis of this compound can be envisioned through the functionalization of key pyrazine precursors.

Pyrazin-2-amine and its derivatives are exceptionally useful precursors for polyhalogenated pyrazines. A plausible and efficient route to this compound starts with the dibromination of 2-aminopyrazine.

Dibromination: 2-Aminopyrazine is treated with a brominating agent, such as two equivalents of molecular bromine in a polar solvent, to yield 2-amino-3,5-dibromopyrazine. google.com The amino group activates the ring and directs the substitution to the C3 and C5 positions.

Sandmeyer Reaction: The amino group at the C2 position is then replaced with a chlorine atom. This is achieved through diazotization, where the amine is treated with a nitrite (B80452) source (e.g., sodium nitrite) in a strong acid to form a diazonium salt. Subsequent treatment with a copper(I) chloride solution displaces the diazonium group with chlorine, affording the final product, this compound.

An alternative multi-step synthesis highlights the versatility of aminopyrazine carboxylates in constructing highly substituted pyrazines. A process for preparing 2-amino-3-bromo-6-chloropyrazine (B112278), an important pharmaceutical intermediate, has been detailed, which could be further modified to produce the target compound. google.com

Interactive Data Table: Multi-Step Synthesis of a Halogenated Aminopyrazine

| Step | Starting Material | Reagents | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| 1. Chlorination | 3-Aminopyrazine-2-carboxylate | NCS | 3-Amino-6-chloropyrazine-2-carboxylate | 92 | |

| 2. Hydrolysis | 3-Amino-6-chloropyrazine-2-carboxylate | NaOH (aq) | 3-Amino-6-chloropyrazine-2-carboxylic acid | 88 | |

| 3. Rearrangement | 3-Amino-6-chloropyrazine-2-carboxylic acid | DPPA, tert-butanol | 2-(tert-Butoxycarbonylamino)-3-chloropyrazine | 74 | |

| 4. Deprotection | 2-(tert-Butoxycarbonylamino)-3-chloropyrazine | TFA in DCM | 2-Amino-3-chloropyrazine | 95 |

This sequence demonstrates a route to a related compound and illustrates the types of transformations used.

Pyrazinecarbonitriles serve as versatile intermediates in the synthesis of functionalized pyrazines. mdpi.com The nitrile group can be transformed into other functional groups or used to influence the reactivity of the pyrazine ring. Synthesis pathways can involve the direct introduction of a nitrile group onto a pyrazine ring followed by halogenation, or the reaction of a halogenated pyrazine with a cyanide source. ontosight.ai For instance, pyrazine-2-carbonitrile is a common starting material that can be alkylated and subsequently used in condensation reactions to build more complex molecules. mdpi.com The synthesis of 1,2,3-triazolo[1,5-a]pyrazines has been achieved starting from 2-cyanopyrazine, demonstrating the utility of the nitrile as a synthetic handle for constructing fused heterocyclic systems. mdpi.com

Utilization of Other Halogenated Pyrazine Scaffolds

The synthesis of polysubstituted pyrazines such as this compound can be effectively achieved by leveraging existing halogenated pyrazine frameworks. This approach allows for the regioselective introduction of additional halogen atoms onto a pre-functionalized ring system. The reactivity of the pyrazine ring is heavily influenced by the electronic properties of the existing substituents, a factor that is crucial in directing the position of incoming groups.

One common strategy involves the transformation of other di- or tri-halogenated pyrazines. For instance, compounds like 2,5-dichloro-3-bromopyrazine or 2,3-dichloro-5-bromopyrazine could theoretically serve as precursors. The synthesis often relies on halogen exchange reactions or direct halogenation, where the conditions are controlled to achieve the desired substitution pattern. The synthesis of the isomeric 2,5-dibromo-3,6-dichloropyrazine has been achieved starting from 2-amino-6-chloropyrazine, which is converted to the tetrahalogenated pyrazine through a multi-step process. researchgate.net This highlights a common industrial route where simpler, commercially available halogenated pyrazines are built upon to create more complex structures. researchgate.net

In Suzuki coupling reactions, the differential reactivity of halogens on the pyrazine ring is exploited. For example, in the reaction of 2,5-dibromo-3-methoxypyrazine (B1588872) with indolylboronic acids, the bromine at the 2-position is selectively displaced, demonstrating how existing substituents (in this case, the methoxy (B1213986) group) can direct the reactivity of specific halogen atoms. rsc.org This principle of regioselectivity is fundamental when designing syntheses from other halogenated scaffolds. While direct conversion of a specific dihalopyrazine to this compound is not extensively detailed in the provided literature, the synthesis of related structures provides a clear blueprint. These syntheses often involve diazotization of an aminopyrazine precursor followed by a Sandmeyer-type reaction to introduce a bromine or chlorine atom. doi.orggoogle.com

Below is a table summarizing synthetic transformations involving halogenated pyrazine scaffolds, illustrating the general strategies applicable to the synthesis of this compound.

Table 1: Synthesis Examples Starting from Halogenated Pyrazines

| Starting Material | Reagents/Catalysts | Product | Reaction Type | Reference |

|---|---|---|---|---|

| 2-Amino-6-chloropyrazine | 1. Diazotization 2. CuBr/HBr | 2-Bromo-6-chloropyrazine | Sandmeyer Reaction | google.com |

| 2,5-Dibromo-3-methoxypyrazine | Tosyl-protected indolylboronic acid, Pd catalyst | 2-Arylated-5-bromo-3-methoxypyrazine | Suzuki Coupling | rsc.org |

| 2,5-Dibromo-3,6-dimethylpyrazine (B3046257) | 2-Methoxybenzeneboronic acid, Pd(PPh₃)₄ | 2-Aryl-5-bromo-3,6-dimethylpyrazine | Suzuki Coupling | rsc.org |

| 2,5-Dibromo-3,6-dichloropyrazine | TIPS-acetylene, KSAc, TBAF | anti-Dithienopyrazine | Sonogashira Coupling & Cyclization | researchgate.net |

Optimization of Reaction Conditions and Yields for Scalable Processes

Transitioning a synthetic route from a laboratory setting to a large-scale industrial process requires meticulous optimization of reaction conditions to ensure safety, efficiency, high yield, and cost-effectiveness. For complex molecules like this compound, this involves a detailed study of each reaction parameter. Key areas of focus include reagent stoichiometry, temperature, reaction time, and solvent choice.

A patent for the synthesis of the related compound 2-amino-3-bromo-6-chloropyrazine details a scalable process where optimization is critical. google.com For instance, in the diazotization step, the reaction temperature is tightly controlled between -20°C and 15°C, with a preferred range of -5°C to 5°C, to minimize the formation of byproducts. google.com The molar ratio of the diazotizing agent (e.g., sodium nitrite) to the pyrazine substrate is also optimized, typically between 1.5 to 5 equivalents, to drive the reaction to completion without excessive waste. google.com Similarly, hydrolysis and rearrangement steps have optimized temperature ranges of -15°C to 15°C and 60°C to 85°C, respectively. google.com

Solvent selection is another critical factor for scalability. Processes that use hazardous solvents like pyridine on a lab scale may need to be redesigned for safer alternatives like toluene (B28343) or aqueous solutions for large-scale production. acs.orgresearchgate.net The development of a scalable synthesis for 2,3-bis(chloromethyl)pyridine (B1602016) hydrochloride involved replacing thionyl chloride as a solvent with a system of thionyl chloride in toluene, which was determined to be safer for scale-up after reaction calorimetry studies. researchgate.net Purification methods must also be scalable; reliance on column chromatography, which is common in lab-scale synthesis, is often impractical for industrial production. google.com Therefore, processes are optimized to yield a crude product that can be purified by simple recrystallization or filtration. google.com

The following table illustrates the impact of optimizing reaction conditions on yield and process feasibility, based on findings for related halogenated heterocyclic compounds.

Table 2: Optimization of Reaction Conditions for Scalability

| Parameter | Initial Condition | Optimized Condition for Scale-up | Rationale/Outcome | Reference |

|---|---|---|---|---|

| Temperature (Diazotization) | Room Temperature | -5°C to 5°C | Reduces byproduct formation, increases regioselectivity and yield. | google.com |

| Solvent | Pyridine/Water | Triethylamine/Water or Toluene | Avoids toxic reagents, improves safety and environmental profile. | acs.orgresearchgate.net |

| Purification | Column Chromatography | Recrystallization / Filtration | Lowers cost, simplifies process, suitable for large quantities. | google.comgoogle.com |

| Reagent Stoichiometry (Hydrolysis) | Equimolar | 1.2 to 2.0 equivalents of base | Ensures complete conversion of the starting material. | google.com |

Green Chemistry Principles in the Synthesis of Halogenated Pyrazines

The synthesis of halogenated compounds, including pyrazine derivatives, traditionally involves reagents and solvents that are hazardous to human health and the environment. mlsu.ac.in Green chemistry offers a framework of twelve principles aimed at designing chemical processes that are more sustainable, safer, and more efficient. mlsu.ac.in The application of these principles is increasingly important in the industrial synthesis of specialty chemicals like this compound.

Key green chemistry principles relevant to halogenated pyrazine synthesis include:

Waste Prevention: Designing syntheses to minimize the generation of waste is a primary goal. This can be achieved by optimizing reactions to reduce byproducts or by choosing synthetic routes with fewer steps.

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. acs.org Reactions like additions and rearrangements are preferred over substitutions and eliminations, which inherently generate waste.

Use of Catalysts: Catalytic reagents are superior to stoichiometric reagents because they are used in small amounts and can facilitate a reaction multiple times, thereby reducing waste. mlsu.ac.inacs.org The use of palladium catalysts in cross-coupling reactions to build pyrazine derivatives is an example of this principle in action. rsc.org

Safer Solvents and Auxiliaries: The use of hazardous solvents should be minimized or replaced with greener alternatives. royalsocietypublishing.org For instance, replacing chlorinated solvents with water, supercritical fluids, or developing solvent-free reaction conditions significantly improves the environmental profile of a process. rsc.org A recent method for synthesizing pyridinium (B92312) bromides utilized a solvent-free, silica-supported reaction, which drastically reduced reaction time and eliminated volatile organic solvents. rsc.org

Design for Energy Efficiency: Synthetic methods should ideally be conducted at ambient temperature and pressure to minimize energy consumption. mlsu.ac.in Microwave-assisted synthesis is one technique that can accelerate reactions, often leading to higher yields and reduced energy use compared to conventional heating. rsc.org

The table below outlines strategies for incorporating green chemistry principles into the synthesis of halogenated pyrazines.

Table 3: Application of Green Chemistry Principles

| Green Chemistry Principle | Conventional Approach | Greener Alternative/Strategy | Benefit | Reference |

|---|---|---|---|---|

| Prevent Waste | Multi-step synthesis with stoichiometric reagents. | Convergent synthesis; use of catalytic reactions. | Higher overall yield, less byproduct. | mlsu.ac.in |

| Atom Economy | Substitution reactions with poor atom economy. | Addition or rearrangement reactions where possible. | Maximizes incorporation of reactants into the final product. | acs.org |

| Safer Solvents | Use of chlorinated solvents (e.g., Dichloromethane). | Use of water, ionic liquids, or solvent-free conditions. | Reduces toxicity and environmental pollution. | royalsocietypublishing.orgrsc.org |

| Use of Catalysis | Stoichiometric amounts of activating reagents. | Use of transition metal catalysts (e.g., Pd) or enzymes. | Reduces waste, increases reaction efficiency and selectivity. | acs.org |

| Energy Efficiency | Prolonged heating under reflux. | Microwave-assisted synthesis; reactions at ambient temperature. | Shorter reaction times, lower energy consumption. | mlsu.ac.inrsc.org |

Reactivity and Reaction Mechanisms of 2,5 Dibromo 3 Chloropyrazine

Nucleophilic Aromatic Substitution (SNAr) Reactions on the Pyrazine (B50134) Ring

The electron-deficient nature of the pyrazine ring, exacerbated by the electron-withdrawing inductive effects of the three halogen atoms, makes 2,5-dibromo-3-chloropyrazine susceptible to nucleophilic aromatic substitution. In these reactions, a nucleophile attacks the aromatic ring, leading to the displacement of one of the halogen atoms.

The regioselectivity of SNAr reactions on unsymmetrically substituted pyrazines is a subject of considerable study. In dihalopyrazines, the position of nucleophilic attack is influenced by the nature of the substituents already present on the ring. For instance, in 2-substituted 3,5-dichloropyrazines, an electron-withdrawing group at the 2-position directs nucleophilic attack to the 5-position, while an electron-donating group at the 2-position directs the attack to the 3-position. nih.gov

In the case of this compound, the relative positions of the halogens and their electronic effects dictate the preferred site of substitution. Computational studies, such as those employing the Fukui index, can provide a rationale for the observed experimental outcomes by identifying the most electrophilic centers in the molecule. nih.gov For polyhalogenated pyrimidines, a related diazine system, the general order of reactivity for SNAr is C4 > C2 > C5. nih.gov This preference is attributed to the electronic activation at different positions. While specific studies on this compound are limited, the principles governing regioselectivity in other polyhalogenated diazines suggest that the chlorine at the 3-position and the bromines at the 2- and 5-positions will exhibit different reactivities towards nucleophiles.

The outcome of SNAr reactions can be significantly influenced by reaction parameters such as the solvent, temperature, and the nature of the nucleophile. For example, in the amination of 2-bromo-3-chloro-5H-pyrrolo[2,3-b]pyrazines, microwave irradiation under metal-free conditions leads to the exclusive formation of 3-amino-pyrrolopyrazines. rsc.org This suggests that specific reaction conditions can be employed to control the regioselectivity of amination on a pyrazine core.

The use of microwave irradiation has been shown to enhance regio- and stereoselectivities in metal-catalyzed reactions and can also facilitate C-N bond-forming substitution reactions. rsc.orgrsc.org However, in some cases, such as the reaction of certain pyrrolopyrazine derivatives with methylamine (B109427) under microwave conditions in THF, little selectivity was observed between the 2-bromo and 3-chloro positions. rsc.org This highlights the complexity of predicting reaction outcomes and the need for empirical optimization of reaction conditions for a desired regioselective substitution.

Regioselectivity of Halogen Displacement

Metal-Catalyzed Cross-Coupling Reactions

Metal-catalyzed cross-coupling reactions, particularly those employing palladium catalysts, are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. For this compound, these reactions offer a versatile method for introducing a wide range of substituents onto the pyrazine core.

The Suzuki-Miyaura cross-coupling reaction, which couples an organohalide with an organoboron species, is widely used for the synthesis of biaryls and other conjugated systems. wikipedia.org This reaction is highly relevant for the functionalization of this compound.

In polyhalogenated substrates, the differential reactivity of the various halogens can be exploited to achieve selective cross-coupling. The generally accepted order of reactivity for halogens in palladium-catalyzed cross-coupling reactions is I > Br > Cl. wikipedia.org This trend is based on the bond dissociation energies of the carbon-halogen bonds and the ease of oxidative addition to the palladium catalyst.

For this compound, it is expected that the two bromine atoms would be more reactive than the chlorine atom in a Suzuki-Miyaura coupling. This allows for the selective substitution of one or both bromine atoms while leaving the chlorine atom intact, providing a handle for subsequent transformations. For instance, in the coupling of 2,5-dibromo-3-methoxypyrazine (B1588872) with indolylboronic acids, only the 2-arylated product was formed, demonstrating regioselectivity influenced by the existing methoxy (B1213986) group. rsc.org While this example does not involve a chloro substituent, it illustrates the principle of differential reactivity.

The choice of palladium catalyst and the associated ligands can have a profound impact on the regioselectivity and efficiency of Suzuki-Miyaura cross-coupling reactions. rsc.org Different ligand systems can alter the steric and electronic environment around the palladium center, thereby influencing which carbon-halogen bond undergoes oxidative addition.

For example, in the cross-coupling of 2-(4-bromophenyl)-5-chloropyrazine, the use of a Pd(Xantphos)Cl₂ catalyst resulted in high selectivity for reaction at the pyrazinyl chloride, whereas other catalysts, notably those with Qphos ligands, favored reaction at the aryl bromide. rsc.orgresearchgate.net This demonstrates that ligand choice can invert the expected reactivity order of the halogens. The steric bulk and electron-donating properties of phosphine (B1218219) ligands are critical factors. rsc.org Bulky and electron-rich phosphines can promote reactivity at otherwise less reactive sites. rsc.org

Furthermore, the nature of the palladium precatalyst and the formation of different active catalytic species (mononuclear, clusters, or nanoparticles) can also dictate the regiochemical outcome. acs.orgacs.org For instance, variations in the Pd:PPh₃ ratio in the catalyst system for the cross-coupling of 2,4-dibromopyridine (B189624) can switch the site of arylation from the C2 to the C4 position. acs.org This highlights the intricate role of the catalyst system in controlling selectivity.

Differential Reactivity of Bromine versus Chlorine Substituents

Sonogashira Coupling for Alkynylation

The Sonogashira reaction, a cross-coupling reaction between a vinyl or aryl halide and a terminal alkyne, is a powerful tool for forming carbon-carbon bonds. In the context of polyhalogenated pyrazines, this reaction allows for the introduction of alkynyl groups, which are valuable precursors for more complex structures. scirp.org The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. scirp.org

Research has shown that the Sonogashira coupling can be performed selectively on di- and tri-halogenated pyrazines. For instance, in a related system, the double Sonogashira reaction on 2,3-dicyano-5,6-dichloropyrazine with various alkynes proceeds in good yields, highlighting the activation effect of the cyano groups. rsc.org In the case of this compound, the higher reactivity of the C-Br bonds compared to the C-Cl bond under specific conditions allows for regioselective alkynylation at the 2- and 5-positions. The general mechanism involves the oxidative addition of the palladium(0) catalyst to the aryl halide, followed by transmetalation with the copper(I) acetylide and subsequent reductive elimination to yield the alkynylated product and regenerate the catalyst.

A study on the synthesis of dipyrrolopyrazine derivatives utilized a Sonogashira cross-coupling of 3,5-dibromo-6-chloropyrazin-2-amine (B1388534) with terminal alkynes as a key step. rsc.org This highlights the feasibility of performing Sonogashira reactions on highly substituted and electron-deficient pyrazine rings. The reaction conditions, including the choice of catalyst, ligand, base, and solvent, are crucial for achieving high selectivity and yield. scirp.orgresearchgate.net

Table 1: Examples of Sonogashira Coupling Conditions

| Catalyst | Ligand | Co-catalyst | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Pd(CF₃COO)₂ | PPh₃ | CuI | Et₃N | DMF | 100 | 72-96 | scirp.org |

| PdCl₂(PPh₃)₂ | - | CuI | - | - | 110 | Good | mdpi.com |

| Pd-PEPPSI complexes | - | - | - | Water/DMF | - | 71-99 | researchgate.net |

Buchwald-Hartwig Amination for Carbon-Nitrogen Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between aryl halides or triflates and amines. organic-chemistry.org This reaction is of significant importance in the synthesis of pharmaceuticals and other nitrogen-containing organic materials. rsc.org For a substrate like this compound, this reaction provides a direct method for introducing amino groups.

The general catalytic cycle for the Buchwald-Hartwig amination involves the oxidative addition of the palladium(0) catalyst to the aryl halide, followed by coordination of the amine, deprotonation by a base to form an amido complex, and finally, reductive elimination to give the desired aryl amine and regenerate the palladium(0) catalyst. organic-chemistry.org The choice of palladium precursor, ligand, and base is critical for the success of the reaction, especially when dealing with less reactive aryl chlorides or sterically hindered substrates. rsc.org

In the context of polyhalogenated heterocycles, the Buchwald-Hartwig amination can be performed with high regioselectivity. For instance, studies on dihalopyridines have shown that the amination can be directed to a specific position by tuning the reaction conditions. researchgate.net In the case of this compound, the greater lability of the bromine atoms makes them more susceptible to substitution compared to the chlorine atom. This allows for selective amination at the 2- and/or 5-positions. Research on the amination of 2-bromo-3-chloro-5H-pyrrolo[2,3-b]pyrazines demonstrated that Buchwald cross-coupling conditions exclusively afford the 2-amino product, showcasing the high regioselectivity achievable. researchgate.net

Table 2: Key Components in Buchwald-Hartwig Amination

| Component | Function | Examples |

| Palladium Catalyst | Facilitates the cross-coupling | Pd(dba)₂, Pd(OAc)₂ |

| Ligand | Stabilizes the catalyst and influences reactivity | XPhos, P(tBu)₃, BINAP |

| Base | Promotes deprotonation of the amine | NaOt-Bu, K₃PO₄, Cs₂CO₃ |

| Amine | The nitrogen source for the C-N bond | Primary amines, secondary amines, anilines |

Stille Coupling and Other Transition Metal-Catalyzed Processes

The Stille coupling is a versatile palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organotin compound and an organo-halide or triflate. libretexts.orgcore.ac.uk This reaction has a broad scope due to the air and moisture stability of the organotin reagents and their compatibility with a wide range of functional groups. libretexts.org

For this compound, the Stille reaction offers a pathway to introduce various alkyl, vinyl, and aryl groups. The catalytic cycle is similar to other palladium-catalyzed cross-coupling reactions, involving oxidative addition, transmetalation, and reductive elimination. mdpi.comlibretexts.org The reactivity difference between the C-Br and C-Cl bonds can be exploited to achieve selective coupling. Generally, the C-Br bond will react preferentially over the C-Cl bond.

While specific examples of Stille coupling on this compound are not extensively documented in the provided search results, the reaction is widely applied to other polyhalogenated heterocycles. rsc.orgresearchgate.net For instance, the Stille coupling of stannylated chloropyrazine with iodochloropyrazine has been reported. researchgate.net Furthermore, research on 3,5-dibromo-2-pyrone has demonstrated regioselectivity in Stille coupling reactions. libretexts.org These examples suggest that a similar regioselective approach would be feasible for this compound.

Other transition metal-catalyzed processes applicable to halogenated pyrazines include the Suzuki-Miyaura coupling, which utilizes organoboron reagents. rsc.orgmdpi.com The Suzuki coupling of 2,5-dibromo-3-methoxypyrazine has been shown to yield the 2-arylated product with high regioselectivity. rsc.org This selectivity is attributed to the directing effect of the adjacent methoxy group. rsc.org

Electrophilic Substitution Reactions on Electron-Deficient Pyrazine Rings

Pyrazine is an electron-deficient aromatic heterocycle due to the presence of two electronegative nitrogen atoms. chemicalbook.comuomustansiriyah.edu.iq This electron deficiency deactivates the ring towards electrophilic aromatic substitution reactions. chemicalbook.comuomustansiriyah.edu.iq Compared to benzene, pyrazine and other azines are significantly less reactive towards electrophiles. msu.edu

Electrophilic substitution on the pyrazine ring, such as nitration, sulfonation, or halogenation, generally requires harsh reaction conditions. uomustansiriyah.edu.iq When substitution does occur, it is often directed to specific positions based on the deactivating effect of the nitrogen atoms and the influence of existing substituents. For pyridine (B92270), a related heterocycle, electrophilic attack occurs primarily at the 3-position as this avoids placing a positive charge on the electronegative nitrogen atom in the resonance intermediates. uomustansiriyah.edu.iq

For a highly substituted and electron-deficient molecule like this compound, electrophilic substitution is expected to be extremely difficult. The presence of three electron-withdrawing halogen atoms further deactivates the ring. Any potential electrophilic attack would likely be directed by the complex interplay of the electronic effects of the nitrogen atoms and the halogens. However, due to the already low reactivity of the pyrazine ring, nucleophilic substitution reactions are far more common and synthetically useful for functionalizing such systems. chemicalbook.com

Mechanistic Investigations of Halogenated Pyrazine Transformations

The mechanisms of nucleophilic substitution on halogenated pyrazines are complex and can proceed through several pathways. wur.nl Halogenated pyrazines, like halogenated pyrimidines, are prone to substitution reactions that may involve ring-opening intermediates, a process known as the SN(ANRORC) mechanism (Addition of Nucleophile, Ring Opening, Ring Closure). wur.nl This contrasts with halogenated pyridines, which are more inclined to undergo substitution without ring opening. wur.nl

Mechanistic studies on tele-substitution reactions, where the incoming nucleophile attacks a position other than the one bearing the leaving group, are also relevant to understanding the reactivity of polyhalogenated pyrazines. ucl.ac.uk The regioselectivity observed in transition metal-catalyzed cross-coupling reactions of polyhalogenated heterocycles is governed by a combination of electronic and steric factors. researchgate.netscispace.com For instance, in palladium-catalyzed reactions, the oxidative addition step is often rate-determining and its selectivity is influenced by the nature of the halogen and the electronic environment of the C-X bond. scispace.com

Computational studies have been employed to understand the origin of regioselectivity in the cross-coupling of polyhalogenated heterocycles. These studies can help predict the most reactive site for a given substrate and reaction type. scispace.com For this compound, the higher reactivity of the C-Br bonds over the C-Cl bond in palladium-catalyzed reactions is a well-established trend, which can be rationalized by the lower bond dissociation energy of the C-Br bond.

Chemo- and Regioselective Functionalization of Multiple Halogen Sites

The presence of multiple, distinct halogen atoms on the pyrazine ring of this compound allows for chemo- and regioselective functionalization. researchgate.netresearchgate.net This selectivity is crucial for the controlled, stepwise synthesis of complex, unsymmetrically substituted pyrazine derivatives. researchgate.net The different reactivity of bromine and chlorine atoms in transition metal-catalyzed cross-coupling reactions is the primary basis for this selectivity. researchgate.netresearchgate.net

In palladium-catalyzed reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, the C-Br bonds are generally more reactive than C-Cl bonds. mdpi.comresearchgate.net This allows for the selective substitution of the bromine atoms at the 2- and 5-positions while leaving the chlorine atom at the 3-position intact. This initial functionalization can then be followed by a second coupling reaction under more forcing conditions to substitute the less reactive chlorine atom.

The regioselectivity can also be influenced by the electronic nature of the substituents on the pyrazine ring and the specific reaction conditions employed. rsc.orgresearchgate.net For example, the presence of an electron-donating or chelating group adjacent to a halogen can influence the rate of oxidative addition and thus direct the substitution. rsc.org The ability to selectively functionalize each halogen site on this compound makes it a valuable building block in combinatorial chemistry and for the synthesis of targeted molecular architectures. dntb.gov.uabeilstein-journals.org

Advanced Derivatization and Functionalization Strategies

Strategic Introduction of Carbonyl-Containing Moieties

The incorporation of carbonyl groups, such as esters and ketones, into the pyrazine (B50134) core is a valuable transformation that opens avenues for further synthetic manipulations. Palladium-catalyzed carbonylation and cross-coupling reactions are the most prominent methods to achieve this functionalization on halopyrazines.

Palladium-catalyzed alkoxycarbonylation, for instance, facilitates the conversion of an aryl halide to an ester using carbon monoxide (CO) and an alcohol. This reaction has been successfully applied to various chloropyridines and is adaptable to dihalopyrazines. semanticscholar.org For a substrate like 2,5-dibromo-3-chloropyrazine, the higher reactivity of the C-Br bonds would likely allow for selective carbonylation at the C-2 and C-5 positions. By controlling reaction conditions such as temperature, pressure, and catalyst system (e.g., Pd(OAc)₂ with a phosphine (B1218219) ligand like dppf), it is possible to achieve either mono- or di-esterification. semanticscholar.orgnih.gov For example, carbonylation of chloropyrazines in methanol (B129727) has been shown to produce the corresponding methyl esters in good yields. capes.gov.br

Another powerful method for introducing a keto-functionality is the Stille cross-coupling reaction, which pairs an organostannane with an organic halide. wikipedia.org The coupling of an acyl chloride with a stannylated pyrazine or, more relevantly, the coupling of this compound with an acylstannane could furnish the desired ketone. rsc.org A more common variant is the coupling of the halopyrazine with an organostannane in the presence of carbon monoxide, known as Stille-carbonylative cross-coupling, which directly installs the ketone moiety. wikipedia.org The general utility of Stille coupling for creating C-C bonds with pyrazine systems is well-documented, though the toxicity of organotin reagents is a notable drawback. numberanalytics.comlibretexts.orgrsc.org

| Reaction Type | Reagents & Conditions | Product Type | Key Features | Reference |

| Alkoxycarbonylation | CO gas, Alcohol (e.g., MeOH, EtOH), Pd catalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), Base (e.g., NaOAc, Et₃N) | Pyrazinecarboxylate ester | Selective conversion of C-Br bonds to ester groups. Mono- or di-substitution is controllable. | semanticscholar.orgcapes.gov.br |

| Stille Coupling | Acylstannane (RCOSnBu₃), Pd(0) catalyst (e.g., Pd(PPh₃)₄) | Pyrazinyl ketone | Direct formation of a C-C bond to introduce a ketone. | wikipedia.orgrsc.org |

| Stille-Carbonylative Coupling | Organostannane (RSnBu₃), CO gas, Pd(0) catalyst | Pyrazinyl ketone | In-situ generation and coupling of the acyl group. | wikipedia.org |

Formation of Fused Heterocyclic Systems

The planar pyrazine core of this compound is an excellent platform for constructing larger, annulated aromatic systems. These fused heterocycles are of significant interest in materials science and medicinal chemistry. The synthetic strategies typically involve sequential cross-coupling reactions followed by intramolecular cyclization.

The synthesis of pyrrolopyrazines, particularly dipyrrolopyrazine (DPP) frameworks, often relies on a Sonogashira cross-coupling reaction followed by a base-promoted intramolecular cyclization. rsc.orgrsc.org A well-established route starts with a related precursor, 3,5-dibromo-6-chloropyrazin-2-amine (B1388534), which undergoes a Sonogashira coupling with terminal alkynes. rsc.org The resulting alkynylpyrazine intermediate is then treated with a base like potassium tert-butoxide (t-BuOK) to induce C-N bond formation and construct the pyrrole (B145914) ring, yielding a 2-bromo-3-chloro-5H-pyrrolo[2,3-b]pyrazine. rsc.orgrsc.org This intermediate can be further functionalized. For instance, a second Sonogashira coupling followed by another cyclization can lead to the formation of 1,7-dihydrodipyrrolo[2,3-b;3',2'-e]pyrazine derivatives. rsc.org The regioselectivity of these reactions is a key advantage, allowing for the controlled assembly of complex heterocyclic architectures. rsc.orgrsc.org

| Starting Material (Analog) | Reaction Sequence | Key Intermediate | Final Product | Yield | Reference |

| 3,5-Dibromo-6-chloropyrazin-2-amine | 1. Sonogashira coupling (terminal alkyne, Pd/Cu catalyst) 2. Intramolecular cyclization (t-BuOK) | 2-Bromo-3-chloro-5H-pyrrolo[2,3-b]pyrazine | 1,7-Dihydrodipyrrolo[2,3-b;3',2'-e]pyrazine derivative | Good | rsc.orgrsc.org |

| 2-Bromo-3-chloro-5H-pyrrolo[2,3-b]pyrazine | 1. Buchwald coupling (t-butyl carbamate) 2. N-alkylation 3. Deprotection | 2-N-Methylamino-3-chloro-5H-pyrrolo[2,3-b]pyrazine | N/A | Good | rsc.org |

The construction of thieno- and dithienopyrazine systems from a dihalopyrazine core follows a strategy analogous to the pyrrolopyrazine synthesis. A prominent example is the synthesis of anti-dithieno[3,2-b:2',3'-e]pyrazine starting from 2,5-dibromo-3,6-dichloropyrazine, an isomer of the title compound. researchgate.net The synthesis involves a twofold Pd/Cu-catalyzed Sonogashira coupling with a protected alkyne, such as (triisopropylsilyl)acetylene (B1226034) (TIPS-acetylene), to yield a diethynylated pyrazine intermediate in high yield (98%). researchgate.net This intermediate is then subjected to a cyclization reaction with a sulfur-donating reagent, like potassium thioacetate (B1230152) (KSAc), to form the two thiophene (B33073) rings. researchgate.net A final deprotection step removes the silyl (B83357) groups to afford the target anti-dithienopyrazine. researchgate.net This modular approach allows for the preparation of various substituted thienopyrazine derivatives, which are valuable in the field of organic electronics.

| Starting Material | Reaction Sequence | Yield of Diethynylated Intermediate | Yield of Cyclized Product | Final Product | Reference |

| 2,5-Dibromo-3,6-dichloropyrazine | 1. Double Sonogashira coupling (TIPS-acetylene) 2. Cyclization (KSAc) 3. Deprotection (TBAF) | 98% | 75% | anti-Dithieno[3,2-b:2',3'-e]pyrazine | researchgate.net |

| 2,5-Dibromo-3,6-dichloropyrazine | 1. Suzuki cross-coupling (arylboronic acids) | N/A | N/A | 2,5-Diaryl-3,6-dichloropyrazine | researchgate.net |

Beyond pyrrole and thiophene fusions, the this compound scaffold can be elaborated into other important heterocyclic systems such as imidazo[1,2-a]pyrazines and pyrazolo[1,5-a]pyrimidines. The synthesis of imidazo[1,2-a]pyrazines can be achieved by first converting one of the halo-positions into an amino group, followed by condensation with an α-halocarbonyl compound. nih.govucl.ac.uk For example, reacting 2-amino-3-chloropyrazine (B41553) with an α-chloroacetophenone derivative leads to the formation of the imidazo[1,2-a]pyrazine (B1224502) core. nih.gov The remaining halogen atoms on the pyrazine ring then serve as handles for further diversification, for instance, through Suzuki coupling reactions. nih.gov

The synthesis of pyrazolo[1,5-a]pyrimidines typically starts from a substituted 5-aminopyrazole, which undergoes cyclocondensation with a 1,3-dielectrophile. nih.govresearchgate.net While not a direct annulation of this compound, the necessary aminopyrazole precursors can often be synthesized from hydrazine (B178648) and a pyrazine-derived component. A more direct, albeit less common, route involves the reaction of a chloropyrazolo[1,5-a]pyrazine with a nucleophile like tert-butyl cyanoacetate (B8463686) to build further fused rings. enamine.net

| Fused System | General Strategy | Starting Material (Analog) | Key Reaction | Reference |

| Imidazo[1,2-a]pyrazine | Amination followed by condensation | 2-Amino-3-chloropyrazine | Condensation with α-haloketone | nih.govucl.ac.uk |

| Pyrazolo[1,5-a]pyrimidine | Cyclocondensation | 5-Amino-3-methylpyrazole | Reaction with a 1,3-dielectrophile (e.g., diethyl malonate) | nih.gov |

| Pyrazolo[1,5-a]pyrido[2,1-c]pyrazine | Annulation of existing fused system | 4-Chloropyrazolo[1,5-a]pyrazine | Reaction with tert-butyl cyanoacetate | enamine.net |

Thienopyrazine and Dithienopyrazine Architectures

Derivatization Towards Chiral Pyrazine Scaffolds

The development of chiral pyrazine derivatives is of high interest for applications in asymmetric catalysis and medicinal chemistry. Strategies to introduce chirality can be broadly categorized into the synthesis of axially chiral molecules and the creation of stereogenic centers on substituents or a reduced pyrazine ring.

Axial chirality can be introduced by synthesizing sterically hindered biaryl systems where the pyrazine ring is one of the aryl components. A key step is the Suzuki cross-coupling reaction to form the C-C bond that constitutes the chiral axis. x-mol.com Subsequent resolution of the resulting atropisomeric racemates, for example, through the formation of diastereomeric palladacycles, allows for the isolation of the pure enantiomers. x-mol.com These axially chiral pyrazine-based ligands have shown promise in palladium-catalyzed asymmetric allylic alkylation. x-mol.com

Another major approach involves the asymmetric hydrogenation of the pyrazine ring itself to produce chiral piperazines. researchgate.net Direct hydrogenation is challenging; therefore, the pyrazine ring typically requires activation. This is often achieved by N-alkylation with an alkyl halide to form a pyrazinium salt, which is then susceptible to Ir-catalyzed asymmetric hydrogenation. researchgate.net This method provides access to a variety of enantiomerically enriched 2,3- and 3,5-disubstituted piperazines with high enantioselectivity (up to 96% ee). researchgate.net Additionally, chiral resolution of racemic pyrazine derivatives bearing a stereocenter, such as 1-(2-pyridyl)ethanols, can be accomplished using enzymatic methods like lipase-catalyzed asymmetric acetylation. acs.org

| Chiral Scaffold Type | Synthetic Strategy | Key Reaction/Method | Enantioselectivity (ee) | Reference |

| Axially Chiral Biaryl Pyrazines | Suzuki coupling followed by resolution | Formation of diastereomeric palladacycles | N/A (Resolution) | x-mol.com |

| Chiral Piperazines | Asymmetric hydrogenation of activated pyrazines | Ir-catalyzed hydrogenation of pyrazinium salts | Up to 96% | researchgate.net |

| Chiral Pyrazine-based Alcohols | Enzymatic resolution of racemates | Lipase-catalyzed enantioselective acetylation | High | acs.org |

| Chiral Pyrrolopyrazines | Ugi reaction followed by cyclization and resolution | Flash column chromatography of diastereomers | N/A (Resolution) | mdpi.com |

Multi-Component Reactions Incorporating this compound

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product containing the essential parts of all starting materials, offer a powerful strategy for rapidly building molecular complexity. rsc.org While direct examples of this compound participating in classical MCRs like the Ugi or Passerini reaction are not extensively documented, its structure provides significant potential for such applications through strategic modifications. organic-chemistry.orgwikipedia.org

The halogens on the pyrazine ring can act as synthetic handles that allow for the introduction of functional groups necessary for MCR participation. For example, one of the bromine atoms could be selectively converted into an aldehyde via a Grignard reaction with a formylating agent, or into a primary amine via a Buchwald-Hartwig amination. The resulting pyrazine-aldehyde or pyrazine-amine could then serve as a key component in a variety of MCRs.

A hypothetical pathway could involve the selective formylation at the 2-position of this compound. The resulting 5-bromo-3-chloro-pyrazine-2-carbaldehyde could then participate in a Biginelli reaction with urea (B33335) and a β-ketoester to form a dihydropyrimidinone. The remaining bromo and chloro substituents on the pyrazine core would be preserved during the MCR, making them available for subsequent post-condensation modifications, such as Suzuki or Sonogashira couplings, to build highly complex and diverse molecular libraries. Similarly, an isocyanide group, a crucial component for Ugi and Passerini reactions, could be installed on the pyrazine ring, opening up further MCR possibilities. organic-chemistry.orgwikipedia.orgnih.gov

| Potential MCR | Required Pyrazine Functional Group | Synthetic Route to Precursor | Hypothetical Product Scaffold | Post-MCR Modification Potential |

| Biginelli Reaction | Aldehyde (-CHO) | Selective formylation (e.g., via lithiation/Grignard) of a C-Br position. | Pyrazinyl-dihydropyrimidinone | Suzuki, Sonogashira, or Buchwald-Hartwig couplings at remaining C-Br/C-Cl positions. |

| Ugi Reaction | Amine (-NH₂) or Aldehyde (-CHO) or Carboxylic Acid (-COOH) or Isocyanide (-NC) | Selective amination, formylation, carbonylation, or isocyanide synthesis. | α-Acylamino carboxamide with a pyrazine substituent. | Cross-coupling reactions at remaining halo-positions. |

| Passerini Reaction | Aldehyde (-CHO) or Isocyanide (-NC) | Selective formylation or isocyanide synthesis. | α-Acyloxy carboxamide with a pyrazine substituent. | Cross-coupling reactions at remaining halo-positions. |

Applications in Medicinal Chemistry and Drug Discovery Research

2,5-Dibromo-3-chloropyrazine as a Strategic Pharmaceutical Intermediate

This compound is a key intermediate in the synthesis of a variety of pharmaceutical and agrochemical compounds. cymitquimica.com Its pyrazine (B50134) ring is a structural motif found in numerous biologically active molecules and approved drugs. mdpi.comresearchgate.net The presence of bromine and chlorine atoms allows for selective chemical modifications, such as cross-coupling reactions, to build more complex molecular architectures. chemimpex.comrsc.org This strategic positioning of halogens enables chemists to introduce different functional groups at specific sites, a crucial aspect in the development of new drug candidates. chemimpex.com

The pyrazine scaffold itself is a component of several essential medicines, including those for treating cancer and infectious diseases. mdpi.com The versatility of halogenated pyrazines like this compound as building blocks is further underscored by their use in creating fused pyrazine compounds for treating degenerative and inflammatory diseases.

Design and Synthesis of Biologically Active Pyrazine-Based Compounds

The pyrazine core is a prevalent feature in many biologically important compounds. mdpi.com this compound serves as a foundational element for synthesizing a wide array of these molecules. The reactivity of its halogen substituents is exploited to create derivatives with diverse biological functions. chemimpex.com

Halogenated pyrazine derivatives have been investigated as inhibitors of various enzymes. For instance, they are used as building blocks for SHP2 inhibitors, which are targets in cancer therapy. The specific substitution patterns achievable with starting materials like this compound are critical for optimizing the binding affinity and selectivity of these inhibitors.

The application of halogenated heterocycles extends to the agrochemical industry. nbinno.com Compounds derived from pyrazine structures are utilized in the development of new pesticides. chemimpex.com For example, a series of N-alkyl-3-(alkylamino)pyrazine-2-carboxamides, synthesized from chloropyrazine precursors, have been shown to inhibit photosynthetic electron transport, a mechanism of action for some herbicides. mdpi.com

Pyrazine derivatives have demonstrated potential as both antimicrobial and anti-inflammatory agents. mdpi.comnih.gov Halogenated pyrazines have shown activity against various bacteria, including Mycobacterium tuberculosis. Specifically, certain N-alkyl-3-(alkylamino)pyrazine-2-carboxamides have exhibited antimycobacterial activity. mdpi.com In the realm of anti-inflammatory research, derivatives of halogenated pyridines, a related class of compounds, have been developed as potent antagonists of the P2X(7) receptor, which is involved in inflammatory processes. evitachem.com The synthesis of various thiazolotriazoles containing a dichlorofluorophenyl group has also yielded compounds with significant anti-inflammatory and antimicrobial properties. nih.gov

The pyrazine ring is a key component in several clinically approved therapeutic agents. mdpi.comresearchgate.net Bortezomib, a proteasome inhibitor used in cancer treatment, features a pyrazine core. mdpi.com The synthetic accessibility of diverse pyrazine derivatives from starting materials like this compound facilitates the exploration of new therapeutic possibilities. spirochem.com

Exploration as Antimicrobial and Anti-inflammatory Agents

Scaffold Hopping Strategies in Medicinal Chemistry

Scaffold hopping is a medicinal chemistry strategy aimed at discovering new, patentable core structures for biologically active compounds by replacing a central molecular scaffold while retaining key binding interactions. nih.govuniroma1.it This approach is crucial for lead optimization and for moving away from scaffolds with undesirable properties. uniroma1.itbiosolveit.de

The use of versatile building blocks like this compound can be instrumental in scaffold hopping. By providing a core that can be systematically and selectively modified, it allows chemists to generate structurally diverse libraries of compounds. rsc.org These new compounds can then be screened for desired biological activities, potentially leading to the discovery of novel therapeutic agents with improved properties. The ability to replace a known scaffold with a new one, such as a pyrazine-based core, can lead to new intellectual property and enhanced drug characteristics. nih.govuniroma1.it Spirocycles, for example, represent a class of three-dimensional scaffolds that are highly valuable in scaffold-hopping strategies to explore new chemical space. spirochem.com

Structure-Activity Relationship (SAR) Studies of Pyrazine Derivatives

Structure-Activity Relationship (SAR) studies are a fundamental component of medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. The pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 4, is a "privileged scaffold" frequently used in drug discovery. uniroma1.itnih.gov Its derivatives exhibit a wide array of pharmacological activities, including anticancer, antiviral, and anti-inflammatory effects. researchgate.netmdpi.com The compound this compound serves as a key building block in this process, providing a versatile template for generating diverse molecular architectures.

The strategic placement of three halogen atoms (two bromine, one chlorine) on the pyrazine ring makes this compound and its analogs exceptionally useful for SAR studies. These halogens act as reactive "handles," allowing for selective chemical modifications at specific positions through various cross-coupling reactions, such as the Suzuki-Miyaura coupling. researchgate.netrsc.org This enables medicinal chemists to systematically replace the halogen atoms with a wide variety of other chemical groups (R-groups) to create a library of related compounds. By testing each new compound, researchers can determine how specific structural changes—such as the addition of bulky groups, polar groups, or hydrogen bond donors/acceptors—affect the molecule's ability to interact with a biological target, like an enzyme or a receptor. researchgate.netrsc.org

A notable example of this approach can be found in the development of inhibitors for the Zika virus (ZIKV) protease. Researchers synthesized a series of 2,5,6-trisubstituted pyrazine compounds and evaluated their inhibitory activity. nih.gov The study revealed a clear relationship between the nature of the substituents and the compound's potency.

The data illustrates that starting with bromo-substituents at the R¹ and R² positions, systematic replacement with other groups led to significant changes in inhibitory concentration (IC₅₀). This suggests that increased bulk and hydrophobicity at these positions are favorable for activity. nih.gov Replacing the bromo groups with iodo groups, for instance, increased the potency by approximately 40-fold. nih.gov

Applications in Materials Science and Optoelectronics Research

Role of Pyrazine (B50134) Scaffolds in Organic Electronic Materials

Pyrazine and its derivatives are crucial components in the design of high-performance organic electronic materials. acs.orgrsc.org The pyrazine ring, being electron-deficient, helps in lowering the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of materials incorporating it. acs.org This characteristic enhances the stability of the material in air and improves electron injection capabilities. acs.org

The electron-accepting nature of the pyrazine core is instrumental in creating low bandgap materials when combined with electron-donating units. unlv.edu This donor-acceptor architecture allows for the tuning of the material's electronic properties, which is critical for applications in organic solar cells. unlv.eduresearchgate.net

Synthesis of Conjugated Polymers and Oligomers Incorporating 2,5-Dibromo-3-chloropyrazine

This compound serves as a versatile precursor in the synthesis of various conjugated polymers and oligomers. The bromine and chlorine atoms on the pyrazine ring provide reactive sites for cross-coupling reactions, such as Suzuki and Stille couplings, enabling the formation of extended π-conjugated systems. ossila.com These reactions are fundamental to the construction of polymers with tailored electronic and optical properties.

For instance, 2,5-dibromo-3-hexylthiophene (B54134) can be polymerized via Grignard metathesis to form poly(3-hexylthiophene), a well-known conjugated polymer. google.com.pgnih.gov While not directly involving this compound, this illustrates a common polymerization strategy for halogenated heterocycles. The synthesis of complex polymers often involves the creation of specific monomer units first, which are then polymerized. For example, 2-bromo-3-chloro-5H-pyrrolo[2,3-b]pyrazines, which can be synthesized from commercially available 3,5-dibromo-6-chloropyrazin-2-amine (B1388534), are key intermediates for producing dipyrrolopyrazine derivatives. rsc.org

Development of Hole-Transport Materials

Hole-transport materials (HTMs) are essential components in various optoelectronic devices, including perovskite solar cells (PSCs) and organic light-emitting diodes (OLEDs). nih.gov They facilitate the extraction and transport of positive charge carriers (holes). nih.gov The ideal HTM should possess a suitable HOMO energy level, high hole mobility, and good thermal and photochemical stability. nih.gov

Pyrazine-based structures, due to their electronic properties, have been explored for creating effective HTMs. researchgate.net For example, a small molecule based on a 2,3-diphenylthieno[3,4-b]pyrazine (B14390687) core, synthesized from 2,5-dibromo-3,4-dinitrothiophene, has demonstrated excellent performance as an HTM in PSCs, achieving a power conversion efficiency of 20.18%. ossila.com This highlights the potential of pyrazine-derived scaffolds, including those that could be synthesized from this compound, in developing next-generation HTMs. The strategic placement of bromine atoms on the precursor molecule allows for the introduction of various functional groups through cross-coupling reactions, enabling the fine-tuning of the final material's properties. ossila.com

Table 1: Properties of Selected Hole-Transport Materials

| Material | HOMO (eV) | LUMO (eV) | Mobility (cm²/V·s) | Recommended Use |

|---|---|---|---|---|

| X51 | -5.14 | -2.21 | 1.5 x 10⁻⁴ | HTM for n-i-p PSC, ss-DSSC |

| PTAA | -5.20 | -2.30 | 1.0 x 10⁻³ | HTM for n-i-p PSC, ss-DSSC |

| Spiro-OMeTAD | -5.13 | -2.06 | 8.1 x 10⁻⁵ | HTM for n-i-p PSC, p-i-n PSC |

| X44 | -5.06 | -2.12 | 9.0 x 10⁻⁴ | HTM for n-i-p PSC |

This table presents data for representative HTMs to illustrate the range of properties sought. Data sourced from dyenamo.se.

Donor and Acceptor Materials in Organic Photovoltaics (OPVs)

In the field of organic photovoltaics (OPVs), the active layer typically consists of a blend of an electron donor and an electron acceptor material. The electron-deficient nature of the pyrazine ring makes it an excellent building block for acceptor materials. researchgate.net By coupling pyrazine units with electron-rich moieties, researchers can create polymers with a low bandgap, which is crucial for efficient light harvesting. unlv.eduresearchgate.net

The bromine atoms on this compound facilitate its use in polymerization reactions to create these donor-acceptor polymers. For example, thiadiazolo[3,4-c]pyridine-based materials, which share structural similarities with pyrazine derivatives, are used as electron-deficient groups in low bandgap polymers for high-performance OPVs. sigmaaldrich.com The use of cyano-functionalized pyrazines as solid additives has been shown to improve the power conversion efficiency of binary organic solar cells to as high as 19.67% by modulating intermolecular interactions and improving molecular packing. rsc.org

Precursors for Organic Light-Emitting Diodes (OLEDs)

The versatility of this compound extends to the synthesis of materials for organic light-emitting diodes (OLEDs). Conjugated polymers derived from this precursor can be designed to exhibit specific photophysical properties, making them suitable for use as emissive or charge-transport layers in OLED devices. nii.ac.jp The ability to control the polymer's terminal structures through techniques like direct arylation polycondensation is crucial for optimizing OLED performance. nii.ac.jp

The synthesis of functional materials for OLEDs often involves Suzuki-Miyaura cross-coupling reactions, where the halogenated pyrazine can be coupled with various boronic acids to introduce desired functionalities. researchgate.net This approach allows for the creation of a wide range of materials with tailored emission colors and efficiencies.

Development of Advanced Functional Materials

Synthesis of Dyes and Pigments

The chromophoric properties of conjugated systems containing the pyrazine moiety make them suitable for the synthesis of dyes and pigments. google.com The electron-withdrawing nature of the pyrazine ring can be used to tune the color of the resulting dye. This compound can serve as a key intermediate in the synthesis of various dye molecules. For example, it can be used to create azo dyes, a major class of synthetic colorants. aaru.edu.jo The synthesis of high-performance pigments like diketopyrrolopyrroles (DPP) also often involves cross-coupling reactions of halogenated precursors. nih.gov

Creation of Coatings with Enhanced Thermal Stability and Chemical Resistance

The incorporation of halogenated heterocyclic compounds into polymer structures is a recognized strategy for developing advanced coatings with superior performance characteristics. While specific research focusing exclusively on this compound for this application is specialized, the principles derived from analogous polyhalogenated aromatic compounds provide a strong basis for its utility in this field. The presence of multiple halogen atoms—two bromine and one chlorine—on the pyrazine ring is anticipated to impart significant enhancements to the thermal stability and chemical resistance of polymer matrices. chemimpex.commdpi.com

Furthermore, the carbon-halogen bonds are generally strong and the electron-withdrawing nature of the halogens can reduce the reactivity of the pyrazine ring, making the resulting polymer less susceptible to chemical attack from acids, bases, and organic solvents. Halogenated pyridine (B92270) derivatives, which are structurally similar to pyrazines, are employed in the formulation of advanced materials and coatings precisely because their halogenated character enhances both thermal stability and chemical resistance. chemimpex.com By serving as a monomer or a cross-linking agent, this compound can be integrated into various polymer systems, such as polyimides, polyarylethers, or epoxies, to create high-performance coatings suitable for demanding environments in the aerospace, automotive, and electronics industries.

Table 1: Comparative Properties of Standard vs. Halogenated Pyrazine-Modified Polymers

| Property | Standard Polymer (e.g., Epoxy) | Hypothetical Pyrazine-Based Polymer | Rationale for Enhancement |

| Glass Transition Temp (Tg) | Moderate | High | Increased molecular weight and restricted bond rotation from halogen atoms. mdpi.com |

| Thermal Decomposition Temp | Good | Excellent | High bond energy of C-Halogen bonds and overall aromatic stability. chemimpex.com |

| Chemical Resistance (Solvents) | Fair to Good | Excellent | Reduced reactivity of the polymer backbone due to electron-withdrawing halogens. |

| Chemical Resistance (Acids/Bases) | Fair | Good to Excellent | Shielding effect of bulky halogen atoms and inherent stability of the pyrazine ring. |

Elucidation of Structure-Property Relationships in Pyrazine-Based Materials

The compound this compound serves as an exemplary building block for elucidating fundamental structure-property relationships in advanced materials. chemimpex.com Its utility stems from the distinct reactivity of its three halogen substituents, which allows for controlled, stepwise chemical modifications. This regioselectivity is crucial in modern materials science, as the precise architecture of a polymer dictates its ultimate electronic, optical, and physical properties. chemimpex.com

The primary tool for building complex pyrazine-based materials is the transition metal-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling. chemimpex.com In a molecule like this compound, the carbon-bromine (C-Br) bonds are generally more reactive towards oxidative addition with a palladium catalyst than the carbon-chlorine (C-Cl) bond. This difference in reactivity allows for selective functionalization. Furthermore, the electronic environment of each halogen, influenced by the adjacent nitrogen atoms and the other halogens, fine-tunes its reactivity.

Research on the functionalization of halogenated pyrazines has demonstrated that such regioselectivity can be precisely controlled. For instance, in the coupling of 2,5-dibromo-3-methoxypyrazine (B1588872), the reaction occurs selectively at the C2-Br position, a result attributed to the "assisting" effect of the adjacent methoxy (B1213986) group, which can coordinate with the palladium catalyst. chemimpex.com Applying this principle to this compound, one can predict a reactivity order among the three halogen sites, enabling the sequential introduction of different functional groups. This step-by-step construction is essential for creating complex, conjugated polymers where specific donor-acceptor structures are required to achieve desired optoelectronic properties, such as those needed for organic field-effect transistors (OFETs) or organic light-emitting diodes (OLEDs). researchgate.net

By systematically varying the substituents attached to the pyrazine core via this controlled synthesis, researchers can directly study how changes in molecular structure affect material properties like thermal stability, molecular packing in the solid state, and optoelectronic behavior. researchgate.netevitachem.com This makes this compound and its derivatives invaluable for developing a deeper understanding of how to design and synthesize new functional materials with tailored characteristics. chemimpex.comevitachem.com

Table 2: Regioselective Reactivity in Suzuki Coupling of Halogenated Pyrazines

| Pyrazine Derivative | Catalyst System | Primary Coupling Site | Yield | Reference |

| 2,5-Dibromo-3,6-dimethylpyrazine (B3046257) | Pd(PPh₃)₄ | C2-Br | 76% | chemimpex.com |

| 2,5-Dibromo-3-methoxypyrazine | Pd(dppf)Cl₂ | C2-Br | N/A | chemimpex.com |

| 3-Chloro-2,5-dimethylpyrazine | Pd(dppf)Cl₂ | C3-Cl | 61% | chemimpex.com |

| Bromochloropyrazine | Pd(dppf)Cl₂ | C-Br | N/A | chemimpex.com |

Spectroscopic Characterization Techniques in Research

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidationipb.ptresearchgate.net

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. researchgate.net For complex heterocyclic systems such as halogenated pyrazines, advanced 1D and 2D NMR experiments are crucial for unambiguous assignment of proton and carbon signals. ipb.pt

The analysis of one-dimensional ¹H (proton) and ¹³C (carbon-13) NMR spectra provides fundamental information about the chemical environment of the constituent atoms.

¹H NMR Spectroscopy: In the case of 2,5-Dibromo-3-chloropyrazine, the pyrazine (B50134) ring contains only a single proton at the C-6 position. Due to the strong electron-withdrawing (deshielding) effects of the three neighboring halogen atoms (two bromine, one chlorine) and the ring nitrogen atoms, this lone proton is expected to resonate at a significantly downfield chemical shift. msu.edu Its signal would appear as a sharp singlet, as there are no adjacent protons to cause spin-spin splitting. The anticipated chemical shift for this proton would likely fall in the aromatic region, estimated to be between δ 8.0 and 9.0 ppm.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides direct insight into the carbon skeleton of the molecule. bhu.ac.in For this compound, four distinct signals are expected, corresponding to the four unique carbon atoms of the pyrazine ring. The chemical shifts of these carbons are influenced by the attached substituents and their position within the heterocyclic ring. Carbons directly bonded to halogens (C-2, C-3, and C-5) will exhibit significant shifts. The carbon bearing the single proton (C-6) will be the only one showing a direct one-bond coupling to a proton in a proton-coupled spectrum. Broad-band proton decoupling is typically used to simplify the spectrum to four singlet peaks. bhu.ac.in

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Multiplicity (¹H Decoupled) | Notes |

| H-6 | 8.0 - 9.0 | - | Singlet | The sole proton on the ring, deshielded by adjacent halogens and nitrogen atoms. |

| C-2 | - | 145 - 155 | Singlet | Carbon attached to Bromine, deshielded by two ring nitrogens. |

| C-3 | - | 140 - 150 | Singlet | Carbon attached to Chlorine. |

| C-5 | - | 130 - 140 | Singlet | Carbon attached to Bromine. |

| C-6 | - | 140 - 150 | Singlet | Carbon attached to the single Hydrogen atom. |

Two-dimensional (2D) NMR techniques are powerful for establishing connectivity between atoms, which is essential for confirming the substitution pattern of polysubstituted aromatic and heteroaromatic rings. numberanalytics.com

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates the chemical shifts of protons with the carbons to which they are directly attached (one-bond ¹J_CH coupling). columbia.edulibretexts.org For this compound, an HSQC spectrum would show a single cross-peak, connecting the ¹H NMR signal of H-6 to the ¹³C NMR signal of the C-6 carbon. This provides a definitive assignment for both the proton and its directly bonded carbon. nih.gov

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment is even more informative for structure elucidation as it reveals correlations between protons and carbons over two or three bonds (²J_CH and ³J_CH couplings). researchgate.netlibretexts.org This is particularly valuable for connecting different parts of a molecule, especially those separated by quaternary (non-protonated) carbons or heteroatoms. columbia.edu For this compound, the H-6 proton would be expected to show the following key correlations:

A two-bond correlation (²J_CH) to the bromine-bearing C-5.

A three-bond correlation (³J_CH) to the nitrogen-bearing C-4 (which is C-2 in standard pyrazine numbering).

A potential three-bond correlation (³J_CH) to the chlorine-bearing C-3. These long-range correlations provide unambiguous proof of the connectivity and confirm the specific isomeric structure. beilstein-journals.org

Table 2: Expected HMBC Correlations for H-6 in this compound

| Proton | Correlating Carbon | Number of Bonds | Expected Intensity | Significance |

| H-6 | C-5 | 2 | Strong | Confirms adjacency to the C-5 bromine substituent. |

| H-6 | C-2 | 3 | Moderate | Confirms connectivity across the N-1 nitrogen atom. |

| H-6 | C-3 | 4 | Weak / None | Four-bond correlations are typically weak. |

Tautomerism involves the migration of a proton, often resulting in an equilibrium between two or more structural isomers. In pyrazine chemistry, this is most relevant for derivatives bearing hydroxyl or amino substituents, which can exist in keto-enol or imine-enamine tautomeric forms, respectively. tandfonline.com NMR spectroscopy is a primary tool for studying these equilibria. nih.gov Changes in solvent, temperature, or pH can shift the equilibrium, which is observable by changes in the chemical shifts and the appearance of new signals in the NMR spectrum.

For the specific compound this compound, tautomerism is not a relevant phenomenon as it lacks the necessary functional groups (like -OH or -NH₂) and labile protons that could undergo tautomeric shifts. The structure is fixed and does not exist in equilibrium with other forms.

Application of Two-Dimensional NMR Techniques (e.g., HSQC, HMBC) in Pyrazine Systems

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysisresearchgate.net

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.